TLR7/8 agonist-5d - 1620278-72-9

TLR7/8 agonist-5d

Catalog Number: EVT-285772
CAS Number: 1620278-72-9
Molecular Formula: C22H27Cl2N5
Molecular Weight: 432.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TLR7/8 agonist 1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 (EC50s = 50 and 55 nM, respectively, in cell-based assays). It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner. TLR7/8 agonist 1 (25 nmol, s.c.) increases serum levels of IL-12p40 and chemokine (C-X-C motif) ligand 10 (CXCL10), as well as the number of dendritic cells per injection-site proximal lymph node, in mice. It has been conjugated to various fluorophores as TLR7 probes and to polymer particles for the modulation of TLR7/8 agonist 1 adjuvant activity.
TLR7/8 agonist-5d is a TLR7/8 agonist which shows prominent immunostimulatory activities.

Resiquimod (R848)

    Compound Description: Resiquimod is a potent synthetic imidazoquinoline compound acting as a Toll-like receptor 7 (TLR7) and TLR8 agonist. [, , , , , , ] It exhibits antiviral and antitumor activity by stimulating the immune system. [, , , ] Resiquimod is currently used topically to treat skin cancer and viral infections, but systemic administration is limited due to toxicity. [, , , ]

    Relevance: Resiquimod serves as a prominent example of a TLR7/8 agonist in the provided papers. It is highly likely that TLR7/8 agonist-5d shares structural similarities with Resiquimod, belonging to the same chemical class (imidazoquinolines) and displaying similar biological activity (TLR7/8 agonism). [, , , , , , ] Many studies investigating TLR7/8 agonist-5d aim to overcome limitations associated with Resiquimod, such as systemic toxicity, by employing novel drug delivery systems or chemical modifications. [, , , ]

3M-052 (MEDI9197)

    Compound Description: 3M-052, also known as MEDI9197, is a novel lipophilic TLR7/8 agonist designed with a lipid tail to enhance retention at the injection site and limit systemic exposure. [] Preclinical studies show that MEDI9197 potently activates TLR7 and TLR8, inducing pro-inflammatory cytokines through activation of myeloid and lymphoid cells. [] Intratumoral injection of MEDI9197 in mice promotes an inflammatory response within the tumor microenvironment, characterized by upregulation of genes associated with innate and adaptive immunity. []

    Relevance: Similar to TLR7/8 agonist-5d, MEDI9197 represents an effort to develop safer and more effective TLR7/8 agonists for cancer immunotherapy. [] While the specific structure of TLR7/8 agonist-5d remains unknown, the focus on MEDI9197's lipophilic modification and intratumoral delivery suggests that TLR7/8 agonist-5d might also incorporate structural modifications or delivery strategies to enhance its therapeutic index. []

NKTR-262

    Compound Description: NKTR-262 is a novel, small-molecule TLR7/8 agonist designed for intratumoral administration. [, , ] It is a polymer-modified compound, enhancing its retention within the tumor microenvironment. [, ] Preclinical studies demonstrate that intratumoral NKTR-262 activates innate immune cells, promotes antigen release, and enhances anti-tumor immunity, particularly in combination with other immunotherapies like bempegaldesleukin. [, , ]

    Relevance: NKTR-262's classification as a TLR7/8 agonist and its focus on intratumoral delivery suggest potential structural or functional similarities with TLR7/8 agonist-5d. [, , ] Both compounds are being investigated for their ability to stimulate anti-tumor immunity within the tumor microenvironment. [, , ]

BDB001

    Compound Description: BDB001 is a novel, intravenously administered TLR7/8 dual agonist. [, , , , ] It demonstrates favorable tolerability and robust systemic immune activation, leading to durable clinical responses in clinical trials. [, , , , ] BDB001 reprograms dendritic cells to enhance their anti-tumor activity and shows promise in combination with immune checkpoint inhibitors like pembrolizumab and atezolizumab. [, , , , ]

    Relevance: BDB001's identification as a TLR7/8 dual agonist suggests a shared biological target with TLR7/8 agonist-5d. [, , , , ] While their specific structures remain undisclosed, both compounds are being investigated for their potential to activate the immune system and combat cancer, either as monotherapies or in combination with other immunotherapies. [, , , , ]

CL097

    Compound Description: CL097 is a potent TLR7/8 agonist shown to enhance NADPH oxidase activation in human neutrophils. [] While CL097 alone does not activate the NADPH oxidase, it primes neutrophils for a more robust response to subsequent stimuli like fMLF. [] This priming effect is associated with increased phosphorylation of the NADPH oxidase component p47phox and activation of the proline isomerase Pin1. []

    Relevance: Although not directly linked to cancer immunotherapy like TLR7/8 agonist-5d, CL097's potent TLR7/8 agonistic activity highlights the diverse biological effects of this class of compounds. [] It underscores the importance of understanding the complex interplay between TLR7/8 activation and immune cell function, which is crucial for developing effective immunotherapies like those involving TLR7/8 agonist-5d. []

Properties

CAS Number

1620278-72-9

Product Name

TLR7/8 agonist-5d

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride

Molecular Formula

C22H27Cl2N5

Molecular Weight

432.39

InChI

InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H

InChI Key

HGYVUJMYZGWKQV-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

TLR7/8 agonist-5d; TLR7/8 agonist5d; TLR7/8 agonist 5d

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.